4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline
Overview
Description
Scientific Research Applications
Quinazoline Derivatives in AMPA Receptor Antagonism
Chenard et al. (2001) explored quinazoline derivatives, including 6-fluoro-3-(2-chlorophenyl)quinazolines, for their potential as AMPA receptor antagonists. This research is significant for understanding the structure-activity relationship (SAR) in developing new AMPA receptor antagonists for potential therapeutic applications. The study highlighted the importance of the 2-fluorophenyl positioning relative to the quinazolin-4-one ring for antagonist activity (Chenard et al., 2001).
Radioactive Labeling for EGFR-TK Imaging
Fernandes et al. (2008) focused on quinazoline derivatives for the development of radioactive labeling compounds, particularly for epidermal growth factor receptor-tyrosine kinase (EGFR-TK) imaging. This research is crucial for advancing diagnostic methods in cancer research (Fernandes et al., 2008).
Synthesis and Biological Activities
Ouyang et al. (2016) discussed the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-Quinazoline-4,6-diamine, emphasizing its potential biological activities in medicine. This highlights the importance of developing rapid synthetic methods for compounds with significant medicinal potential (Ouyang et al., 2016).
Antimicrobial and Anticancer Potential
Raval et al. (2012) explored the antimicrobial properties of pyrazolyl-oxopropyl-quinazolin derivatives, demonstrating their significance in developing new antimicrobial agents. Mphahlele et al. (2017) also investigated quinazoline derivatives for their cytotoxicity against cancer cell lines, providing valuable insights into their potential as anticancer agents (Raval et al., 2012); (Mphahlele et al., 2017).
Anti-Inflammatory Activity
Sun et al. (2019) discussed the anti-inflammatory activity of fluorine-substituted quinazoline derivatives, underlining their potential in developing new anti-inflammatory drugs (Sun et al., 2019).
Future Directions
The future directions for research on 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline could include exploring its potential biological activities, developing efficient synthesis methods, and studying its physical and chemical properties in more detail. Given the wide range of biological activities exhibited by quinazoline derivatives, this compound could have potential applications in medicinal chemistry .
properties
IUPAC Name |
4-chloro-6-fluoro-2-(2-fluorophenyl)quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF2N2/c15-13-10-7-8(16)5-6-12(10)18-14(19-13)9-3-1-2-4-11(9)17/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAXYMSBOKBMKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)F)C(=N2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674262 | |
Record name | 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline | |
CAS RN |
885277-50-9 | |
Record name | 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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